molecular formula C9H9FO2 B6317748 2,6-Dimethylphenylfluoroformate CAS No. 153880-74-1

2,6-Dimethylphenylfluoroformate

Cat. No. B6317748
M. Wt: 168.16 g/mol
InChI Key: OTKMXRQCTVHMIA-UHFFFAOYSA-N
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Patent
US05306849

Procedure details

200 ml of anhydrous hydrogen fluoride were placed at 0° C. in a stainless steel laboratory autoclave and 100 g of 2,6-dimethylphenyl fluoroformate were added dropwise. The autoclave was sealed and heated at a maximum temperature of 140° C. for 1.5 hours. The reaction mixture was worked up as described in Example 9. 2,6-Dimethylfluorobenzene was obtained in a yield of 75%.
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
FC(O[C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[CH:7][C:6]=1[CH3:12])=O.[FH:13]>>[CH3:12][C:6]1[CH:7]=[CH:8][CH:9]=[C:10]([CH3:11])[C:5]=1[F:13]

Inputs

Step One
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
100 g
Type
reactant
Smiles
FC(=O)OC1=C(C=CC=C1C)C
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
F

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
140 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added dropwise
CUSTOM
Type
CUSTOM
Details
The autoclave was sealed

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=CC=C1)C)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 75%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.